1-isopropyl-N-(naphtho[2,1-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide
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Overview
Description
1-isopropyl-N-(naphtho[2,1-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide is a complex organic compound that features a unique combination of a pyrazole ring, a thiazole ring, and a naphthalene moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, are known to exhibit a wide range of biological activities . They have been found to interact with various cellular targets, leading to their diverse biological effects .
Mode of Action
It has been suggested that thiazole derivatives can interact with their targets in a variety of ways, leading to changes in cellular function . For instance, some thiazole derivatives have been found to inhibit key enzymes, disrupt protein-protein interactions, or modulate ion channels .
Biochemical Pathways
Thiazole derivatives are known to impact a variety of biochemical pathways due to their diverse biological activities . These can include pathways involved in cell growth and proliferation, inflammation, and various disease processes .
Result of Action
Thiazole derivatives have been associated with a range of effects at the molecular and cellular level, including the inhibition of cell growth, induction of apoptosis, reduction of inflammation, and modulation of cellular signaling .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Cellular Effects
It is reasonable to hypothesize that, like other thiazole derivatives, it may interact with various cellular processes and influence cell function .
Molecular Mechanism
Thiazole derivatives are known to interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
There is currently no available data on the dosage effects of 1-isopropyl-N-(naphtho[2,1-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide in animal models .
Metabolic Pathways
Thiazole derivatives are known to interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Preparation Methods
The synthesis of 1-isopropyl-N-(naphtho[2,1-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the thiazole ring and the naphthalene moiety through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product. Industrial production methods may involve scaling up these reactions using continuous flow processes and advanced purification techniques to ensure consistency and quality.
Chemical Reactions Analysis
1-isopropyl-N-(naphtho[2,1-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by other groups under suitable conditions.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Scientific Research Applications
1-isopropyl-N-(naphtho[2,1-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Comparison with Similar Compounds
1-isopropyl-N-(naphtho[2,1-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as:
Thiazole Derivatives: Compounds containing the thiazole ring, which exhibit diverse biological activities, including antimicrobial and anticancer properties.
Pyrazole Derivatives: Compounds with the pyrazole ring, known for their anti-inflammatory and analgesic activities.
Naphthalene Derivatives: Compounds with the naphthalene moiety, used in the synthesis of dyes, polymers, and pharmaceuticals.
Properties
IUPAC Name |
N-benzo[g][1,3]benzothiazol-2-yl-2-propan-2-ylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4OS/c1-11(2)22-15(9-10-19-22)17(23)21-18-20-14-8-7-12-5-3-4-6-13(12)16(14)24-18/h3-11H,1-2H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IODOCBQNLMKEDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)C(=O)NC2=NC3=C(S2)C4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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